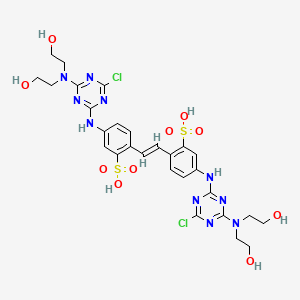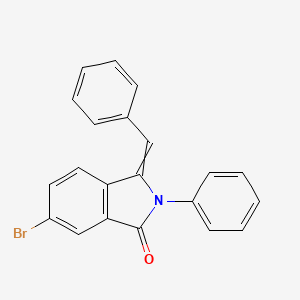![molecular formula C15H18OS B14664921 2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one CAS No. 40014-89-9](/img/structure/B14664921.png)
2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one is a chemical compound with the molecular formula C15H18OS. It is a derivative of 3,4-dihydronaphthalen-1(2H)-one, featuring a butylsulfanyl group attached to the methylidene moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 3,4-dihydronaphthalen-1(2H)-one with butylsulfanylacetaldehyde under basic conditions. The reaction is usually performed in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is refluxed for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of Bcl-2 proteins, which are involved in regulating apoptosis.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets such as Bcl-2 proteins. These proteins play a crucial role in regulating apoptosis, and the compound’s ability to inhibit Bcl-2 can trigger programmed cell death in cancer cells. The binding of the compound to the active sites of Bcl-2 proteins disrupts their function, leading to the activation of apoptotic pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydronaphthalen-1(2H)-one: The parent compound without the butylsulfanyl group.
2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one: A similar compound with a methylsulfanyl group instead of a butylsulfanyl group.
Uniqueness
2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical properties and biological activities. This modification enhances its potential as an anticancer agent by improving its binding affinity to Bcl-2 proteins compared to its analogs .
Propiedades
Número CAS |
40014-89-9 |
|---|---|
Fórmula molecular |
C15H18OS |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
2-(butylsulfanylmethylidene)-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C15H18OS/c1-2-3-10-17-11-13-9-8-12-6-4-5-7-14(12)15(13)16/h4-7,11H,2-3,8-10H2,1H3 |
Clave InChI |
FVSPJZKAAMQCQI-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC=C1CCC2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane](/img/structure/B14664845.png)
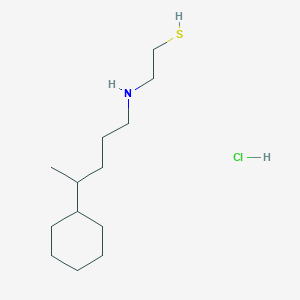
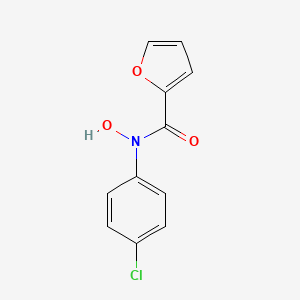
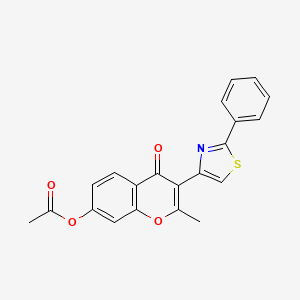

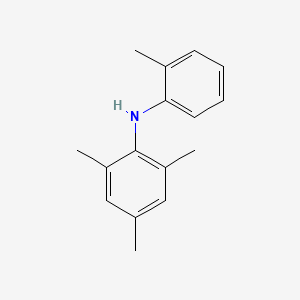

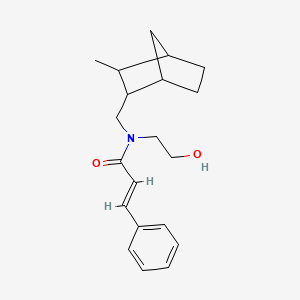

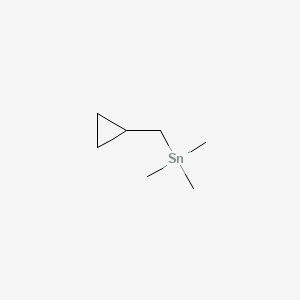

![N-[3,4-Bis(4-chlorophenyl)-5-(hydroxyamino)-3,4-dihydro-2H-pyrrol-2-ylidene]hydroxylamine](/img/structure/B14664909.png)
